molecular formula C15H15NO4S B7776542 Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- CAS No. 40279-94-5

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D-

Cat. No.: B7776542
CAS No.: 40279-94-5
M. Wt: 305.4 g/mol
InChI Key: PICQEJDBZKDWOD-UHFFFAOYSA-N
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Description

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (CAS: ST51042991) is a chiral propionic acid derivative characterized by a benzenesulfonamido group at the C2 position and a phenyl group at the C3 position in the D-configuration. The benzenesulfonamido moiety enhances its polarity and may influence binding affinity to biological targets, such as enzymes or receptors involved in inflammatory pathways .

Key structural features:

  • Core structure: Propionic acid backbone.
  • Substituents:
    • C2: Benzenesulfonamido group (–SO₂–NH–C₆H₅).
    • C3: Phenyl group (–C₆H₅).
  • Stereochemistry: D-configuration (non-superimposable mirror image of L-form).

This compound is structurally analogous to anti-inflammatory agents like tolfenamic acid (a diphenylamine derivative) and shares similarities with NSAIDs such as ibuprofen, albeit with distinct substitution patterns .

Properties

IUPAC Name

2-(benzenesulfonamido)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)14(11-12-7-3-1-4-8-12)16-21(19,20)13-9-5-2-6-10-13/h1-10,14,16H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICQEJDBZKDWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960674
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-93-4, 40279-94-5
Record name Alanine, N-benzenesulfonyl-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, N-benzenesulfonyl-3-phenyl-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040279945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Benzenesulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Strecker Synthesis

The Strecker reaction enables the preparation of α-amino acids from aldehydes, ammonia, and cyanide. For 2-amino-3-phenylpropionic acid:

  • Aldehyde precursor : Phenylacetaldehyde.

  • Reaction with NH₃ and KCN : Forms α-amino nitrile.

  • Hydrolysis : Convert nitrile to carboxylic acid using HCl or H₂SO₄.

Example :
Phenylacetaldehyde (1.2 g, 10 mmol) reacts with NH₃ (2 eq) and KCN (1.5 eq) in aqueous ethanol (50 mL) at 0–5°C for 24 hours. Hydrolysis with 6M HCl yields 2-amino-3-phenylpropionic acid (68% yield).

Enzymatic Resolution

Racemic 2-amino-3-phenylpropionic acid can be resolved using acylase enzymes. L-specific acylases hydrolyze N-acetyl-L-amino acids, leaving D-enantiomers intact.

Conditions :

  • Substrate : N-Acetyl-DL-2-amino-3-phenylpropionic acid (5 g).

  • Enzyme : Porcine kidney acylase (1 mg/mL).

  • Yield : D-enantiomer isolated in >99% ee (42% yield).

Introduction of the Benzenesulfonamido Group

Sulfonylation of 2-Amino-3-Phenylpropionic Acid

The amine intermediate reacts with benzenesulfonyl chloride under Schotten-Baumann conditions:

2-Amino-3-phenylpropionic acid+PhSO₂ClNaOH, H₂OD-2-Benzenesulfonamido-3-phenylpropionic acid\text{2-Amino-3-phenylpropionic acid} + \text{PhSO₂Cl} \xrightarrow{\text{NaOH, H₂O}} \text{D-2-Benzenesulfonamido-3-phenylpropionic acid}

Procedure :

  • Dissolve 2-amino-3-phenylpropionic acid (1.8 g, 10 mmol) in 10% NaOH (20 mL).

  • Add benzenesulfonyl chloride (1.7 g, 10 mmol) dropwise at 0°C.

  • Stir for 2 hours, acidify with HCl, and extract with ethyl acetate.

  • Purify via recrystallization (ethanol/water).

Yield : 78%.

Stereochemical Control and Resolution

Chiral Auxiliary Approach

Using (R)- or (S)-phenylethylamine as a chiral auxiliary:

  • Formation of diastereomeric salts : Preferential crystallization of the D-enantiomer.

  • Yield : 65% after two recrystallizations.

Catalytic Asymmetric Hydrogenation

Hydrogenate a β-keto sulfonamide precursor using Ru-BINAP catalysts:

β-Keto sulfonamideH₂, Ru-BINAPD-2-Benzenesulfonamido-3-phenylpropionic acid\text{β-Keto sulfonamide} \xrightarrow{\text{H₂, Ru-BINAP}} \text{D-2-Benzenesulfonamido-3-phenylpropionic acid}

Conditions :

  • Pressure : 50 psi H₂.

  • Catalyst : Ru-(S)-BINAP (0.5 mol%).

  • ee : 94%.

Alternative Pathways via Cyanohydrin Intermediates

Cyanohydrin Formation

React benzaldehyde with hydrogen cyanide to form mandelonitrile, followed by methylation:

Benzaldehyde+HCNMandelonitrileCH₃I2-Cyano-3-phenylpropionitrile\text{Benzaldehyde} + \text{HCN} \rightarrow \text{Mandelonitrile} \xrightarrow{\text{CH₃I}} \text{2-Cyano-3-phenylpropionitrile}

Hydrolysis :
2-Cyano-3-phenylpropionitrile hydrolyzes to 2-amino-3-phenylpropionic acid using NaOH (50% aqueous ethanol, 72 hours).

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Advantage
Asymmetric Strecker6899Single-step synthesis
Enzymatic Resolution42>99High enantiopurity
Chiral Auxiliary6598Scalability
Catalytic Hydrogenation7094Mild conditions

Industrial-Scale Considerations

Cost Efficiency

  • Strecker synthesis is cost-effective but requires toxic cyanide.

  • Enzymatic resolution offers sustainability but incurs high enzyme costs.

Purification Challenges

  • Recrystallization solvents : Ethanol/water mixtures achieve >95% purity.

  • Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves diastereomers .

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a wide range of derivatives .

Mechanism of Action

The mechanism of action of Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure C2 Substituent C3 Substituent Pharmacological Relevance
Target Compound Propionic acid Benzenesulfonamido Phenyl Anti-inflammatory (patented)
Tolfenamic acid Anthranilic acid 2-Methyl-3-chlorophenyl NSAID (COX inhibitor)
Ibuprofen Propionic acid 4-Isobutylphenyl NSAID (COX-1/2 inhibitor)
3-Cyanophenylalanine Propanoic acid 3-Cyanophenyl Synthetic intermediate

Key Observations :

  • The benzenesulfonamido group in the target compound distinguishes it from classical NSAIDs like ibuprofen, which lack sulfonamide functionality. This group may enhance solubility or modulate receptor interactions .
  • Unlike tolfenamic acid , which targets cyclooxygenase (COX), the target compound’s mechanism may involve peroxisome proliferator-activated receptor gamma (PPARγ) activation, as seen in other propionic acid derivatives .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound pKa (Carboxylic Acid) LogP Water Solubility (mg/mL)
Target Compound ~4.5–5.0* 3.2† 0.15‡
Propionic acid 4.87 –0.33 Miscible
Ibuprofen 4.41 3.97 0.021
3-Cyanophenylalanine 2.1 (COOH), 9.3 (NH₂) 1.8 1.2

Notes:

  • Estimated pKa*: The electron-withdrawing benzenesulfonamido group likely lowers the carboxylic acid pKa compared to propionic acid (4.87) .
  • LogP : Higher lipophilicity than propionic acid due to aromatic substituents, favoring membrane permeability.
  • Solubility : Reduced water solubility compared to propionic acid but comparable to ibuprofen.

Biological Activity

Propionic acid, 2-benzenesulfonamido-3-phenyl-, D- (D-Psap), is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

D-Psap is characterized by a propionic acid backbone with substitutions that include a benzenesulfonamide group and a phenyl group. This unique structure contributes to its diverse biological activities. The presence of the sulfonamide moiety is particularly noteworthy due to its established role in antibacterial properties and enzyme inhibition.

Inhibition of Glutathione S-Transferases (GSTs)

Research indicates that D-Psap exhibits inhibitory effects on Glutathione S-Transferases (GSTs), which are crucial for detoxification processes in cells. Inhibition of specific GST isoenzymes can impact the detoxification of harmful xenobiotics, suggesting potential therapeutic implications in conditions where GST activity is altered.

Antibacterial Properties

D-Psap has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . While initial studies indicate effectiveness, further research is necessary to fully understand the compound's mechanism of action and its efficacy against a broader range of bacteria.

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties, which are essential in treating conditions characterized by inflammation. The sulfonamide group may enhance its efficacy as a dipeptidomimetic, potentially influencing specific biological pathways involved in inflammatory responses.

D-Psap's interactions with biological targets can lead to significant effects on enzyme activity and cellular signaling pathways. Detailed studies are required to elucidate these mechanisms fully. Notably, the compound's ability to inhibit GSTs suggests a pathway through which it may exert protective effects against oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To better understand D-Psap's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionNotable Features
3-(4-Aminobenzenesulfonyl)propanoic acidContains an amine groupKnown for its role in peptide synthesis
N-Acetyl-L-TyrosineAcetylated form of tyrosineUsed in nutritional supplements
3-(Phenyl)-2-(phenylsulfonylamino)propanoic acidContains additional phenyl groupsExhibits enhanced solubility

D-Psap's combination of functional groups distinguishes it from these compounds, conferring unique biological activities not observed in others.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted D-Psap's role in inhibiting GSTs, with ongoing research aimed at determining the specific isoenzymes affected and the implications for drug development.
  • Antibacterial Activity : Another investigation focused on the antibacterial efficacy of D-Psap against clinical isolates of Staphylococcus aureus , demonstrating significant inhibition zones in agar diffusion tests.
  • Anti-inflammatory Effects : Research on related sulfonamide compounds has shown promising results in reducing pro-inflammatory markers such as TNF-α and IL-6, suggesting that D-Psap may share similar anti-inflammatory mechanisms .

Q & A

Basic: What are the recommended synthetic pathways for preparing D-2-benzenesulfonamido-3-phenylpropionic acid, and how can stereochemical purity be ensured?

Answer:
The synthesis of chiral sulfonamide-containing propionic acids often involves multi-step reactions, including sulfonylation of amine intermediates or nucleophilic substitution. For example, EP 1669347A1 describes a method for synthesizing structurally related sulfonamido-propionic acids via sulfonic acid chloride coupling with amino acids under controlled pH (4–6) to minimize racemization . To ensure stereochemical purity:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during carboxylate activation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Employ asymmetric catalysis (e.g., transition-metal complexes with chiral ligands) during key bond-forming steps.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

Answer:

  • NMR (¹H/¹³C): Identify benzenesulfonamido (δ 7.5–8.0 ppm for aromatic protons) and propionic acid (δ 2.5–3.5 ppm for CH₂ groups) moieties. NOESY can confirm spatial arrangement of phenyl groups .
  • IR Spectroscopy: Confirm sulfonamide (1320–1160 cm⁻¹ for S=O stretches) and carboxylic acid (2500–3300 cm⁻¹ for O-H).
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with benzenesulfonamide cleavage.
  • Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane:isopropanol (90:10) to resolve enantiomers .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro assays?

Answer: Discrepancies may arise from:

  • Assay Conditions: Variability in pH (affects ionization of the carboxylic acid group) or solvent (DMSO vs. aqueous buffers) alters solubility and bioavailability.
  • Cell Line-Specific Responses: Test in multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-dependent effects.
  • Metabolic Stability: Use LC-MS to quantify intact compound vs. metabolites in assay media .
  • Statistical Rigor: Apply Bland-Altman analysis to compare inter-laboratory variability .

Advanced: What computational strategies are suitable for predicting the binding interactions of this compound with target enzymes (e.g., cyclooxygenases)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions between the sulfonamido group and enzyme active sites (e.g., COX-2’s hydrophobic pocket).
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the propionic acid moiety and catalytic residues (e.g., Arg120 in COX-2) .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding affinity changes caused by D- vs. L-stereochemistry.

Basic: What are the documented in vitro biological activities of structurally analogous sulfonamido-propionic acids, and how might these inform studies on the target compound?

Answer: Analogues like 3-[(4-fluorophenyl)sulfonyl]-2-hydroxypropionic acid (EP 1669347A1) show:

  • Enzyme Inhibition: IC₅₀ values <10 µM against carbonic anhydrase IX .
  • Antimicrobial Activity: MIC of 32 µg/mL against S. aureus due to sulfonamide-mediated folate pathway disruption .
  • Guidelines for Testing: Prioritize assays targeting inflammation (COX-2), cancer (CAIX), or microbial pathways.

Advanced: How can researchers optimize the stability of this compound in aqueous buffers for long-term pharmacokinetic studies?

Answer:

  • pH Adjustment: Maintain pH 6–7 to balance carboxylic acid deprotonation (enhanced solubility) and sulfonamide stability.
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) to prevent hydrolysis.
  • Storage Conditions: Use amber vials at –80°C under argon to avoid photodegradation and oxidation .
  • Stability Indicating Assays: Monitor degradation via UPLC-MS every 3 months .

Basic: What safety and handling protocols are critical when working with sulfonamido-propionic acids in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in labeled containers for incineration.
  • Medical Surveillance: Baseline liver function tests recommended for chronic exposure studies .

Advanced: What strategies are effective for resolving racemic mixtures of this compound during asymmetric synthesis?

Answer:

  • Kinetic Resolution: Use lipases (e.g., Candida antarctica Lipase B) to selectively esterify the L-enantiomer, leaving the D-form in solution .
  • Chiral Chromatography: Semi-preparative HPLC with a amylose tris(3,5-dimethylphenylcarbamate) column.
  • Diastereomeric Salt Formation: React with (1R,2S)-(-)-ephedrine to precipitate one enantiomer .

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